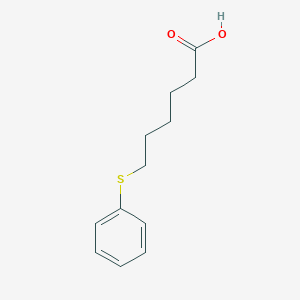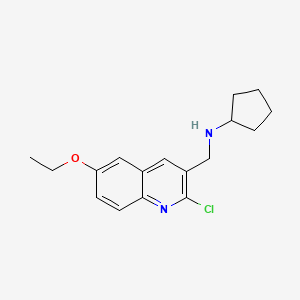
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Chloro-6-ethoxy-quinolin-3-ylmethyl-cyclopentyl-amine is a derivative of the quinoline class, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-HIV and antimicrobial properties. The specific compound is not directly mentioned in the provided papers, but its structure suggests it could be of interest in the realm of medicinal chemistry due to the presence of a quinoline core and functional groups that may contribute to its biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives can involve novel chemistries, as indicated by the research on 2-(aryl or heteroaryl)quinolin-4-amines . Although the exact synthesis of 2-Chloro-6-ethoxy-quinolin-3-ylmethyl-cyclopentyl-amine is not detailed, similar compounds have been synthesized using innovative approaches, which could potentially be applied to the synthesis of this compound. The synthesis of related compounds involves the use of specific reagents and conditions that could guide the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial in determining their biological activity. The quantitative structure-activity relationship (QSAR) analysis of similar compounds has provided guidelines for designing new active compounds . The presence of substituents on the quinoline core, such as the ethoxy group and the cyclopentylamine moiety in 2-Chloro-6-ethoxy-quinolin-3-ylmethyl-cyclopentyl-amine, would likely influence its biological activity and could be explored through QSAR studies.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their biological function and for the synthesis of more complex molecules. The cyclization of related compounds to form quinolin-8-ols or tetrahydroquinolin-8-ols involves the treatment with specific reagents and can proceed via radical intermediates . These reactions highlight the reactivity of the quinoline moiety and suggest potential pathways for the modification of 2-Chloro-6-ethoxy-quinolin-3-ylmethyl-cyclopentyl-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are characterized by various spectroscopic techniques, such as IR, NMR, and mass spectrometry . These properties are influenced by the molecular structure and substituents present on the quinoline core. The ethoxy and cyclopentylamine groups in the compound of interest would contribute to its unique physical and chemical properties, which could be elucidated using similar analytical methods.
科学的研究の応用
Synthesis and Characterization
The compound (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine and its derivatives are primarily studied in the context of their synthesis and characterization. For example, Heiskell et al. (2005) focused on synthesizing and characterizing a series of alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines, which share a similar structural framework with the compound (Heiskell et al., 2005).
Catalytic Applications
In catalysis, Paolucci et al. (2008) examined scandium complexes with ligands related to (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine, demonstrating their efficacy in olefin polymerization (Paolucci et al., 2008).
Amination Reactions
The role of similar quinoline derivatives in amination reactions was explored by Garlapati et al. (2012), who synthesized 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives and utilized them for amination reactions with various amines (Garlapati et al., 2012).
Biological Applications
In the context of biological applications, El-Gamal et al. (2016) synthesized novel quinoline derivatives bearing different heterocyclic moieties and evaluated their antimicrobial properties. This study indicates the potential biological significance of quinoline derivatives in developing antimicrobial agents (El-Gamal et al., 2016).
Green Chemistry Synthesis
Siddiqui and Khan (2014) described an eco-friendly and sustainable protocol for synthesizing new quinolinyl alkenes, which could be related to the environmental aspects of synthesizing compounds like (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine (Siddiqui & Khan, 2014).
特性
IUPAC Name |
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c1-2-21-15-7-8-16-12(10-15)9-13(17(18)20-16)11-19-14-5-3-4-6-14/h7-10,14,19H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUQQAGTXHJHMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)

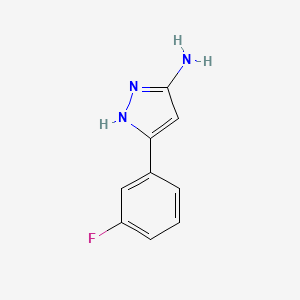
![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

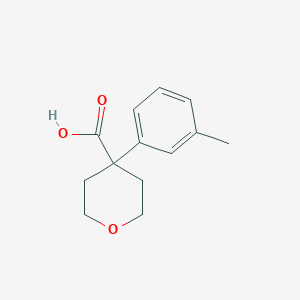


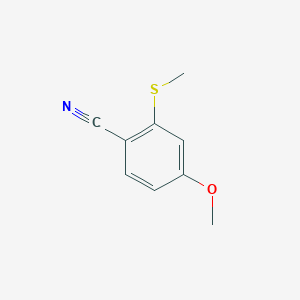
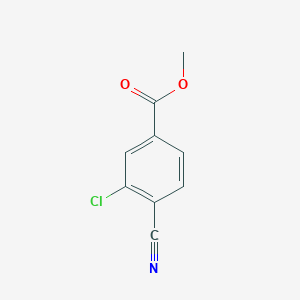
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)
